

1-Ethynyl-1-cyclohexanol physical properties

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Compound of Interest

Compound Name: 1-Ethynyl-1-cyclohexanol

Cat. No.: B041583

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An In-depth Technical Guide to the Physical Properties of **1-Ethynyl-1-cyclohexanol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-1-cyclohexanol (CAS No. 78-27-3) is a tertiary alkynyl alcohol with significant applications as a synthetic precursor and intermediate in the pharmaceutical and fine chemical industries.[1][2] It serves as a key building block for more complex molecules due to the reactive nature of its hydroxyl and ethynyl functional groups.[1] Notably, it is also an active metabolite of the sedative drug ethinamate.[3] A thorough understanding of its physical properties is crucial for its effective handling, characterization, and application in research and development.

This guide provides a comprehensive overview of the core physical properties of **1-Ethynyl-1-cyclohexanol**, detailed experimental protocols for their determination, and a summary of its spectroscopic characteristics.

Physical and Chemical Properties

1-Ethynyl-1-cyclohexanol is a white crystalline solid at room temperature with a slight odor.[4] Upon melting, it forms a clear, colorless liquid.[3] Key identification and structural information are summarized in Table 1.

Table 1: Compound Identification

Identifier	Value	Reference(s)
IUPAC Name	1-ethynylcyclohexan-1-ol	[5]
CAS Number	78-27-3	[5]
Molecular Formula	C ₈ H ₁₂ O	[5]
Molecular Weight	124.18 g/mol	[5]
InChI Key	QYLFHLNFIHBCPR- UHFFFAOYSA-N	[6]

| Canonical SMILES | C#CC1(CCCCC1)O | [\[3\]](#) |

Quantitative Physical Data

The quantitative physical properties of **1-Ethynyl-1-cyclohexanol** are compiled in Table 2, providing a comparative view of data from various sources.

Table 2: Physical Properties of **1-Ethynyl-1-cyclohexanol**

Property	Value	Reference(s)
Melting Point	30-33 °C	[3]
Boiling Point	180 °C (at 760 mmHg)	
	174 °C (at 760 mmHg)	
	68-70 °C (at 15 mmHg)	[7]
Density	0.967 g/mL (at 25 °C)	
	0.976 g/cm ³	[8]
	1.0 ± 0.1 g/cm ³	
Water Solubility	10 g/L (at 20 °C)	
logP (Octanol-Water)	1.49 - 1.81	[8]
Vapor Pressure	<1 mmHg (at 20 °C)	
	0.13 mmHg	
Flash Point	62.8 - 73 °C	
Refractive Index	1.4815-1.4845 (as melt)	[3]

|| 1.4802 (n²⁵D) |[7] |

Experimental Protocols

The following sections detail generalized, standard laboratory protocols for the determination of the key physical properties of **1-Ethynyl-1-cyclohexanol**.

Synthesis of 1-Ethynyl-1-cyclohexanol

A common laboratory-scale synthesis involves the ethynylation of cyclohexanone.[3]

Protocol:

- In a three-necked flask equipped for mechanical stirring and gas inlet, prepare a solution of sodium acetylide by passing a rapid stream of dry acetylene gas into approximately 1 L of

liquid ammonia while adding 23 g of sodium metal over 30 minutes.^[9]

- Reduce the acetylene flow and add 98 g (1 mole) of cyclohexanone dropwise over one hour.^[9]
- Allow the reaction mixture to stand for approximately 20 hours to permit the evaporation of the ammonia.^[9]
- Decompose the solid residue by carefully adding approximately 400 mL of ice and water.^[9]
- Acidify the mixture with 50% sulfuric acid.
- Extract the aqueous phase with diethyl ether (e.g., 3 x 50 mL portions).^[9]
- Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.^[9]
- Filter the solution and remove the ether via rotary evaporation.
- Purify the resulting crude product by vacuum distillation to yield **1-Ethynyl-1-cyclohexanol**.^[9]

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (0.5-1.0 °C) is characteristic of a pure compound.

Protocol (Capillary Method):

- Ensure the sample is dry and finely powdered.
- Pack a small amount of the sample into a capillary tube (sealed at one end) to a height of 1-2 mm.^{[8][10]}
- Place the capillary tube in a melting point apparatus (e.g., Mel-Temp or Thiele tube).
- Heat the apparatus rapidly to a temperature approximately 10-15 °C below the expected melting point.

- Reduce the heating rate to 1-2 °C per minute.[\[11\]](#)
- Record the temperature at which the first drop of liquid appears (T1).
- Record the temperature at which the entire sample has melted (T2).[\[11\]](#)
- The melting point range is reported as T1 - T2.

Boiling Point Determination

Since the compound is a solid at room temperature, its boiling point is determined from the molten state. The Thiele tube method is suitable for small sample volumes.[\[12\]](#)

Protocol (Thiele Tube Method):

- Add a small volume (e.g., 0.5 mL) of the molten compound to a small test tube.
- Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.[\[13\]](#)
- Attach the test tube to a thermometer using a rubber band or wire.[\[13\]](#)
- Place the assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is below the oil level.
- Gently heat the side arm of the Thiele tube with a Bunsen burner.[\[13\]](#)
- Observe a steady stream of bubbles emerging from the capillary tube.
- Remove the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[\[12\]](#)[\[13\]](#)

Density Determination

As the compound is a solid at standard temperature, its density is typically reported for the liquid (molten) state at a specified temperature (e.g., 25 °C).

Protocol (Liquid Density):

- Measure the mass of a clean, dry graduated cylinder or pycnometer (m_1).[\[14\]](#)
- Add a known volume (V) of the molten **1-Ethynyl-1-cyclohexanol** to the container. The compound must be heated above its melting point (e.g., to 25-30 °C).
- Measure the total mass of the container and the liquid (m_2).[\[14\]](#)
- The mass of the liquid (m) is $m_2 - m_1$.
- Calculate the density (ρ) using the formula: $\rho = m / V$.

Protocol (Solid Density by Displacement):

- Measure the mass of a solid sample of the compound (m_{solid}).[\[15\]](#)
- Partially fill a graduated cylinder with a liquid in which the compound is insoluble (e.g., a saturated hydrocarbon) and record the initial volume (V_1).[\[2\]](#)
- Carefully place the solid sample into the graduated cylinder, ensuring it is fully submerged.
- Record the final volume (V_2).[\[2\]](#)
- The volume of the solid is $V_2 - V_1$.
- Calculate the density (ρ) using the formula: $\rho = m_{\text{solid}} / (V_2 - V_1)$.

Spectroscopic Data

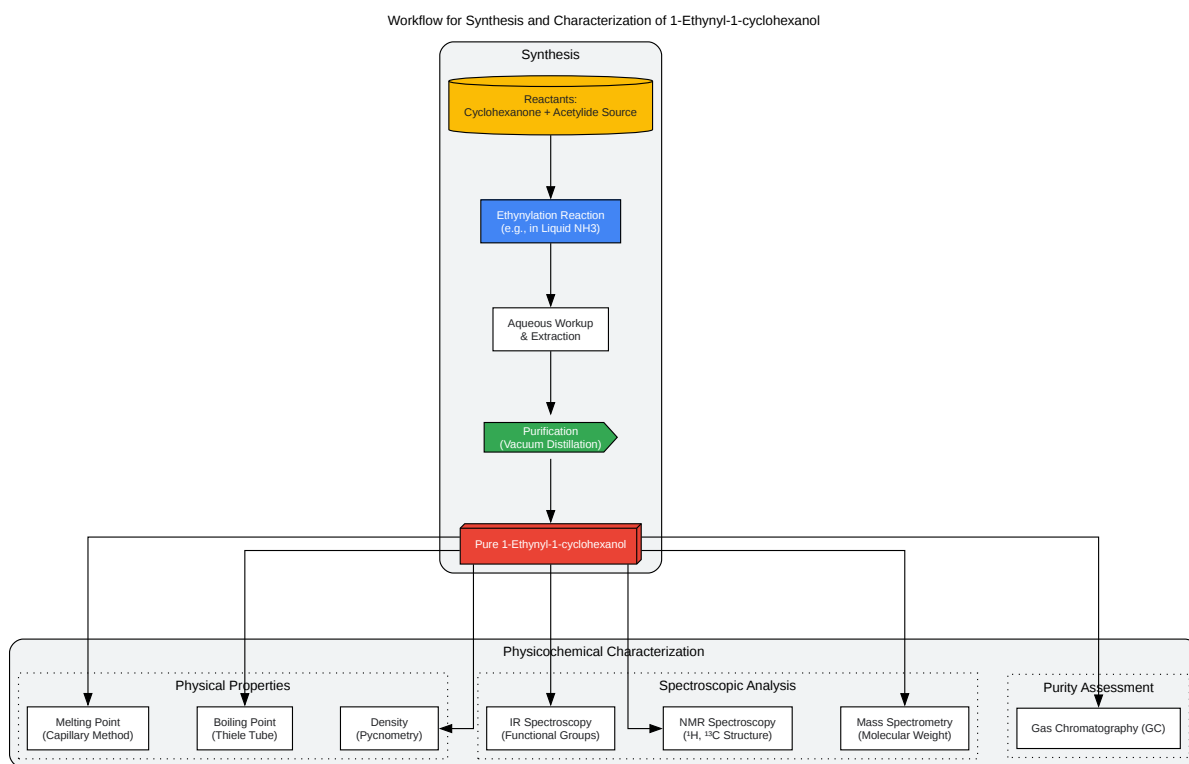
Spectroscopic analysis is essential for structural confirmation and identification.

- Infrared (IR) Spectroscopy: The IR spectrum of **1-Ethynyl-1-cyclohexanol** displays characteristic peaks corresponding to its functional groups. Key absorptions include a strong, broad peak for the O-H stretch of the alcohol (around 3400-3300 cm^{-1}), a sharp peak for the terminal alkyne C \equiv C-H stretch (around 3300 cm^{-1}), a weak peak for the C \equiv C stretch (around 2100 cm^{-1}), and strong peaks for C-H stretches of the cyclohexane ring (below 3000 cm^{-1}).
[\[16\]](#)[\[17\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum provides distinct signals for the different hydrogen environments. The acetylenic proton ($-\text{C}\equiv\text{CH}$) typically appears as a singlet around δ 2.0-3.0 ppm. The protons of the cyclohexyl ring appear as a complex multiplet in the δ 1.0-2.0 ppm region. The hydroxyl proton ($-\text{OH}$) signal is a broad singlet whose chemical shift is variable and dependent on concentration and solvent (typically δ 1.5-4.0 ppm).[\[6\]](#)[\[18\]](#)
 - ^{13}C NMR: The carbon NMR spectrum will show signals for the two sp -hybridized alkyne carbons, the sp^3 -hybridized carbon bearing the hydroxyl group, and the carbons of the cyclohexane ring.

Visualization of Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of **1-Ethynyl-1-cyclohexanol**.



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Caption: Synthesis and Characterization Workflow for **1-Ethynyl-1-cyclohexanol**.

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